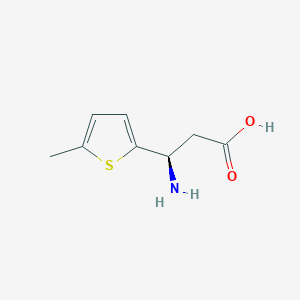

(3R)-3-amino-3-(5-methylthiophen-2-yl)propanoic acid

Description

Properties

Molecular Formula |

C8H11NO2S |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

(3R)-3-amino-3-(5-methylthiophen-2-yl)propanoic acid |

InChI |

InChI=1S/C8H11NO2S/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)/t6-/m1/s1 |

InChI Key |

RQUGFBQKYPDSSM-ZCFIWIBFSA-N |

Isomeric SMILES |

CC1=CC=C(S1)[C@@H](CC(=O)O)N |

Canonical SMILES |

CC1=CC=C(S1)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis via Chiral Catalysis

- Chiral Catalysts and Reagents: Enantioselective synthesis typically employs chiral catalysts such as Rhodium(I) complexes with chiral phosphine ligands (e.g., BINAP) to hydrogenate α,β-unsaturated precursors selectively, yielding the (3R)-enantiomer with high enantiomeric excess (>95%).

- Typical Reaction Scheme: The process begins with a 5-methylthiophene-2-carboxaldehyde derivative that undergoes condensation with an appropriate amine or imine intermediate, followed by asymmetric hydrogenation or reduction to introduce the chiral amino acid moiety.

- Advantages: High stereochemical control, scalable for industrial production, and compatible with various functional groups.

Enzymatic Resolution and Biocatalysis

- Enzymatic Transamination: Use of aminotransferases, especially those derived from Escherichia coli, in the presence of pyridoxal-5′-phosphate as a cofactor, can convert prochiral precursors into the (3R)-configured amino acid.

- Conditions: Mild reaction conditions (ambient temperature, physiological pH) with high regio- and stereoselectivity.

- Applications: Suitable for producing enantiomerically pure compounds for biological studies.

Chemical Synthesis via Nucleophilic Substitution and Condensation

- Key Steps: Starting from 5-methylthiophene-2-carboxaldehyde, condensation with amino-propanamide or related intermediates forms the backbone. Subsequent hydrolysis and deprotection steps yield the free amino acid.

- Reagents and Solvents: Common solvents include dichloromethane or ethanol; purification often involves recrystallization or chromatographic techniques to ensure high purity.

- Reaction Conditions: Controlled temperatures (often 0–25 °C) and pH adjustments optimize yield and minimize side reactions.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Aldehyde Condensation | 5-methylthiophene-2-carboxaldehyde + amine | Formation of imine or Schiff base |

| 2 | Asymmetric Reduction | Rhodium(I) catalyst with chiral phosphine ligands, H2 | Enantioselective reduction to chiral amine |

| 3 | Hydrolysis | Acidic or basic aqueous conditions | Conversion to amino acid |

| 4 | Purification | Recrystallization or chromatography | Isolation of pure (3R)-amino acid |

- Purity Assessment: Reverse-phase high-performance liquid chromatography (HPLC) using C18 columns with UV detection at 210 nm is standard for purity quantification.

- Stereochemical Confirmation: Chiral HPLC columns (e.g., Chiralpak IA) confirm enantiomeric excess.

- Structural Characterization: Nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy in DMSO-d₆ identifies characteristic peaks of the thiophene ring and amino acid moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight and formula.

- Yield and Selectivity: Asymmetric hydrogenation methods report yields above 85% with enantiomeric excess exceeding 95%, indicating efficient stereocontrol.

- Reaction Kinetics: Optimal temperature ranges between 0–30 °C; higher temperatures may reduce enantioselectivity.

- Catalyst Loading: Low catalyst loading (0.5–2 mol%) suffices for high conversion, enhancing cost-effectiveness.

- Purification: Crystallization from aqueous ethanol or chromatographic purification ensures >98% purity.

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Asymmetric Catalytic Hydrogenation | High enantioselectivity, scalable | High yield, stereocontrol | Requires expensive catalysts |

| Enzymatic Resolution | Mild conditions, high specificity | Environmentally friendly | Limited substrate scope |

| Chemical Condensation & Hydrolysis | Straightforward, versatile | Uses common reagents | May require multiple steps |

The preparation of (3R)-3-amino-3-(5-methylthiophen-2-yl)propanoic acid is well-established through asymmetric catalytic methods and enzymatic biotransformations, both providing high stereochemical purity essential for its application in medicinal chemistry and biochemical research. Optimization of reaction conditions, catalyst choice, and purification techniques are critical for achieving high yield and enantiomeric excess. These methods are supported by robust analytical validation protocols ensuring the compound’s structural integrity and purity.

Mechanism of Action

The mechanism by which (3R)-3-amino-3-(5-methylthiophen-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The amino group and the thiophene ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Heterocycle Variations and Positional Isomerism

The thiophene ring in the target compound distinguishes it from analogs with furan, thiazole, or benzofuran systems:

*Estimated based on structural similarity.

- Thiophene vs.

- Positional Isomerism : The target compound’s thiophen-2-yl group differs from the thiophen-3-yl analog in , which may alter receptor binding or metabolic stability .

- Benzofuran vs. Thiophene : The fused benzene ring in benzofuran () increases aromaticity and molecular weight, likely reducing solubility compared to thiophene derivatives .

Substituent Effects

Substituents on the heterocycle significantly influence physicochemical and biological properties:

Physical and Spectroscopic Properties

Comparative data from structural analogs:

For the target compound, expected NMR signals include δ 6.80–7.20 (thiophene H), δ 2.40 (CH₃), and δ 3.80 (β-CH), with IR peaks for COOH (~1700 cm⁻¹) and NH₂ (~3350 cm⁻¹).

Biological Activity

(3R)-3-amino-3-(5-methylthiophen-2-yl)propanoic acid, a compound characterized by its unique thiophene structure and amino acid properties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: CHNOS. Its structure features a chiral center, contributing to its stereoisomerism, which is crucial for its biological interactions. The presence of the 5-methylthiophenyl group enhances its chemical reactivity and potential binding affinity to various biological targets.

Research indicates that this compound may interact with several biological pathways:

- Enzyme Modulation : Preliminary studies suggest that this compound can act as a ligand for specific enzymes, potentially modulating their activity. This interaction could influence metabolic pathways critical in various physiological processes.

- Neuroprotective Effects : Due to its structural similarities with other neuroactive compounds, it is hypothesized that it may exhibit neuroprotective properties. Ongoing research is focused on understanding how it may influence neurotransmitter systems, particularly in the context of neurological disorders.

Binding Affinity Studies

Table 1 summarizes findings from various studies assessing the binding affinity of this compound to different receptors and enzymes:

These results indicate a moderate binding affinity, suggesting potential therapeutic applications in conditions where these targets are implicated.

Case Studies

- Neuroprotective Study : A study investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. The compound demonstrated a significant reduction in cell death compared to controls, indicating its potential as a neuroprotective agent.

- Cancer Cell Line Interaction : In vitro assays using cancer cell lines showed that treatment with this compound resulted in altered cell proliferation rates, suggesting it may influence cancer-related metabolic pathways.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research, particularly in drug discovery and development. Its ability to modulate enzyme activities and potentially protect neuronal cells highlights its therapeutic potential.

Future studies should focus on:

- In vivo Studies : To confirm the efficacy and safety profile of the compound in living organisms.

- Mechanistic Studies : To elucidate the precise molecular mechanisms underlying its biological activities.

- Therapeutic Applications : Exploring its utility in treating neurological disorders or as an adjunct therapy in cancer treatment.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: CHNOS

- Molecular Weight: 185.24 g/mol

- CAS Number: 1270272-47-3

The compound contains an amino group and a thiophene ring, which are critical for its biological activity. The presence of the thiophene moiety enhances its ability to interact with various biological targets.

Medicinal Chemistry

(3R)-3-amino-3-(5-methylthiophen-2-yl)propanoic acid is being explored as a building block for synthesizing novel pharmaceuticals. Its structural characteristics allow it to act as a ligand in biochemical assays, potentially interacting with enzymes and receptors that are crucial for various metabolic pathways .

Potential Therapeutic Applications

- Neuroprotective Properties: Preliminary studies suggest that the compound may exhibit neuroprotective effects, influencing neurotransmitter systems and offering potential benefits in treating neurological disorders .

- Cancer Research: The compound's interactions with specific biological targets may lead to insights into its role in cancer biology, particularly regarding enzyme modulation and cellular signaling pathways .

Biological Studies

Research indicates that this compound may influence metabolic pathways by modulating enzyme activity. This is particularly relevant in the context of drug discovery, where understanding the binding affinities and effects on cellular processes can lead to therapeutic advancements .

Case Studies

- Interaction Studies : Ongoing studies are focused on elucidating how this compound interacts with various receptors and enzymes, which could provide insights into its mechanism of action and therapeutic potential.

- Pharmacological Research : Investigations into the pharmacological properties of this compound are crucial for determining its efficacy and safety profile in potential therapeutic applications .

Synthesis and Development

The synthesis of this compound typically involves standard organic synthesis techniques, including coupling reactions and protection-deprotection strategies. Variability in synthetic routes allows for optimization based on desired yields and purity levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.